![molecular formula C11H14N2O2 B5517802 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of mono-hydroxylated and dihydroxylated metabolites related to "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" has been detailed, showcasing the chemical versatility and reactivity of this compound. The synthesis involves reduction of tricyclic ketones and optical resolution, highlighting the compound's potential as a scaffold for further chemical modifications (Komatsu et al., 1995); (Komatsu et al., 1996).
Molecular Structure Analysis
The molecular structure of "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" derivatives has been analyzed through synthesis and characterization studies, indicating the presence of multiple functional groups that allow for further chemical modifications and the formation of complex derivatives with potential pharmacological applications.
Chemical Reactions and Properties
Research into the chemical reactions of quinoxaline derivatives has shown the capacity for 1,3-dipolar cycloaddition reactions, offering insights into the compound's reactivity and the potential for creating a variety of structurally diverse derivatives with specific properties (Kim et al., 1990).
Physical Properties Analysis
The physical properties of "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties can significantly affect the compound's usability in pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
Quinoxaline derivatives exhibit a broad range of chemical properties, including antibacterial activity and the ability to undergo redox-activated, hypoxia-selective DNA cleavage. These properties highlight the potential for developing new therapeutic agents based on quinoxaline 1,4-dioxides (Dirlam et al., 1979); (Ganley et al., 2001).
properties
IUPAC Name |
9-oxido-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxalin-4-ium 4-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-12-8-4-1-2-5-9(8)13(15)11-7-3-6-10(11)12/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXSXJOECHELRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C3=C([N+]2=O)CCC3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.